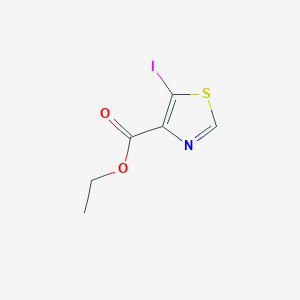
5-Methyl-2-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
5-Methyl-2-(trifluoromethyl)nicotinic acid is a heterocyclic compound that belongs to the family of pyridine carboxylic acids. Its IUPAC name is 5-methyl-2-(trifluoromethyl)nicotinic acid .
Molecular Structure Analysis
The molecular formula of 5-Methyl-2-(trifluoromethyl)nicotinic acid is C8H6F3NO2. The InChI code is 1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of 5-Methyl-2-(trifluoromethyl)nicotinic acid is solid . Its molecular weight is 205.14 g/mol .Applications De Recherche Scientifique
Industrial Synthesis of Nicotinic Acid
Nicotinic acid, an essential nutrient known for its role as an antipelagic agent, is traditionally produced by the oxidation of 5-ethyl-2-methylpyridine, leading to environmentally harmful by-products like nitrous oxide. Recent studies emphasize the need for green chemistry approaches in the industrial synthesis of nicotinic acid from commercially available raw materials, aiming to minimize environmental impact. This direction is crucial for sustainable production practices in the chemical industry (Lisicki, Nowak, & Orlińska, 2022).
Development of Novel Synthetic Derivatives
Research into the derivatives of nicotinic acid, such as niflumic acid and its synthetic counterparts, has revealed insights into their inhibitory effects on biological systems. For instance, the comparative study of these compounds' effects on rat stomach fundus contraction has helped delineate structure-activity relationships, potentially guiding the development of new therapeutic agents with improved efficacy and selectivity (Criddle et al., 2002).
Advancements in Synthesis Methods
Efficient synthesis routes for 2-(trifluoromethyl)nicotinic acid derivatives highlight the innovation in creating intermediates for pharmaceutical applications, including COMT inhibitors. These novel pathways, leveraging simple fluorinated precursors, represent significant advancements in the synthesis of complex molecules, showcasing the potential for creating more effective and specific medicinal compounds (Kiss, Ferreira, & Learmonth, 2008).
Agricultural Applications
Explorations into nicotinic acid derivatives have led to the discovery of compounds with significant herbicidal activity. This research not only expands the potential use of nicotinic acid in agriculture but also opens up avenues for developing eco-friendly herbicides targeting specific weeds without harming the environment or non-target plant species (Yu et al., 2021).
Innovations in Material Science
The development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate showcases the potential of green chemistry in creating intermediates for novel anti-infective agents. This method emphasizes the importance of environmentally friendly processes in the pharmaceutical industry, reducing the ecological footprint of medicinal compound synthesis (Mulder et al., 2013).
Propriétés
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVURUPVFCNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208168 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)nicotinic acid | |
CAS RN |
1245915-92-7 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245915-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)



